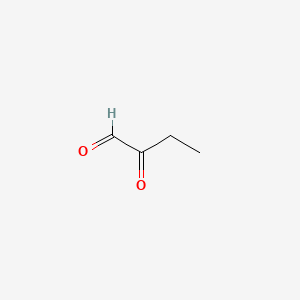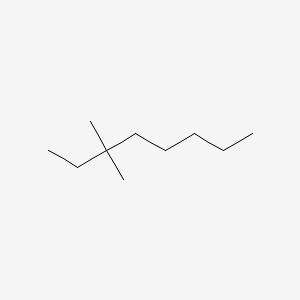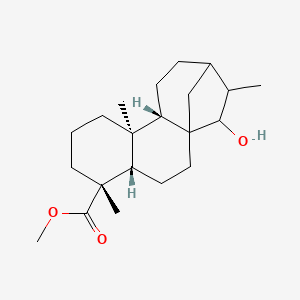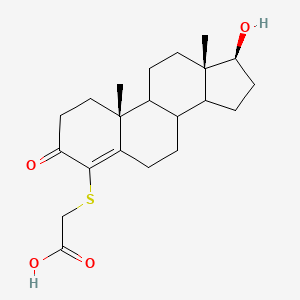
2-氧代丁醛
描述
Butanal, 2-oxo-, also known as Butanal, 2-oxo-, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物化学
在聚合物化学中,2-氧代丁醛可以作为单体或交联剂参与聚合物的合成。 它的反应性使其可用于创造新颖的聚合物结构,这些结构可以应用于从生物降解塑料到高性能材料的各种领域 {svg_1} {svg_2} {svg_3}.
有机合成
2-氧代丁醛是有机合成中的重要中间体。 它可用于合成各种有机化合物,包括药物和农药。 它的酮官能团可以进行醛醇缩合等反应,这些反应对于构建复杂的有机分子至关重要 {svg_4} {svg_5} {svg_6} {svg_7}.
药物化学
在药物化学中,可以探索2-氧代丁醛衍生物的潜在生物活性。 虽然2-氧代丁醛在药物化学中的直接应用尚未得到充分记录,但它所包含的结构基序与各种药物和生物活性分子的合成有关 {svg_8} {svg_9} {svg_10}.
环境化学
2-氧代丁醛在环境化学中的应用可能包括它在大气化学中的作用以及它作为环境监测生物标志物的潜力。 了解其行为和反应性有助于空气质量和污染的研究 {svg_11} {svg_12}.
分析化学
在分析化学中,2-氧代丁醛可用作各种分析技术中的标准品或试剂。 其明确的性质使其适合于校准目的,以及作为化学分析中确定其他物质存在的成分 {svg_13} {svg_14}.
作用机制
Target of Action
It’s known that 2-oxobutanal interacts with various enzymes and proteins in the body, playing a role in different biochemical reactions .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
2-Oxobutanal is involved in several biochemical pathways. It’s known to play a role in the metabolism of glycine and serine, propanoate metabolism, selenoamino acid metabolism, and methionine metabolism . These pathways are crucial for various biological processes, including amino acid synthesis and energy production .
Pharmacokinetics
Like other small organic molecules, it’s likely that 2-oxobutanal is absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 2-Oxobutanal’s action depend on its interactions with its targets and its role in biochemical pathways . Given its involvement in various metabolic pathways, it’s likely that 2-Oxobutanal influences energy production, amino acid synthesis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxobutanal. Factors such as temperature, pH, and the presence of other molecules can affect its chemical stability and its interactions with targets .
生化分析
Biochemical Properties
Butanal, 2-oxo- is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is butanol dehydrogenase (BDH), which plays a crucial role in the conversion of butanal to butanol, using NAD(P)H as a cofactor . This interaction is essential for the biosynthesis of butanol, a compound with significant industrial applications.
Cellular Effects
Butanal, 2-oxo- has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Butanal, 2-oxo- can alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Butanal, 2-oxo- involves its interaction with various biomolecules. It binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, Butanal, 2-oxo- can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall cellular metabolism . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanal, 2-oxo- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Butanal, 2-oxo- can degrade over time, leading to a decrease in its efficacy and impact on cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed significant changes in cellular function, highlighting the importance of temporal effects in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of Butanal, 2-oxo- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of Butanal, 2-oxo- becomes significant only above a certain dosage . High doses of this compound can lead to cellular toxicity, highlighting the importance of dosage in understanding its biochemical effects.
Metabolic Pathways
Butanal, 2-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, it is a key intermediate in the butanol biosynthesis pathway, where it is converted to butanol by the enzyme butanol dehydrogenase (BDH) using NAD(P)H as a cofactor . This interaction is essential for the production of butanol, a compound with significant industrial applications.
Transport and Distribution
The transport and distribution of Butanal, 2-oxo- within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
Butanal, 2-oxo- is localized within specific subcellular compartments, which influences its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with specific enzymes and biomolecules, thereby influencing its overall biochemical effects .
属性
IUPAC Name |
2-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQMRRVZJSKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075063 | |
| Record name | 2-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4417-81-6 | |
| Record name | Ethylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLGLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)








![N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine](/img/structure/B1207752.png)




